1-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid
Description
1-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid is a fluorinated pyrrolidine derivative characterized by a pyrrolidine ring substituted with a carboxylic acid group at position 3 and a 3-fluorophenyl group at position 1. Pyrrolidine-based compounds are frequently explored in medicinal chemistry due to their conformational rigidity, hydrogen-bonding capabilities, and metabolic stability .
Properties
IUPAC Name |
1-(3-fluorophenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c12-9-2-1-3-10(6-9)13-5-4-8(7-13)11(14)15/h1-3,6,8H,4-5,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBREGGOOWJRED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid typically involves the formation of the pyrrolidine ring followed by the introduction of the fluorophenyl group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-fluorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various substituents on the aromatic ring.
Scientific Research Applications
Pharmaceutical Development
The compound plays a crucial role as an intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders. Its structural similarity to neurotransmitters facilitates the development of drugs that can effectively interact with biological systems.
Case Study: Neurological Drug Development
- Compound Used : 1-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid
- Target : Neurological disorders such as depression and anxiety.
- Outcome : Enhanced efficacy in preliminary studies, leading to further clinical trials.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for the construction of more complex molecules. Its ability to undergo various chemical reactions makes it valuable for medicinal chemists.
Table 1: Reactions Involving this compound
| Reaction Type | Description | Applications |
|---|---|---|
| Alkylation | Addition of alkyl groups to form larger molecules | Synthesis of new drug candidates |
| Acylation | Formation of acyl derivatives | Development of prodrugs |
| Cyclization | Creation of cyclic structures | Enhancing pharmacological properties |
Biochemical Research
The compound is widely used in biochemical studies to investigate interactions between small molecules and biological targets. This research aids in the discovery of new therapeutic agents and understanding disease mechanisms.
Case Study: Interaction Studies
- Focus : Binding affinity with specific receptors.
- Methodology : In vitro assays to analyze interaction strength.
- Findings : Significant binding observed, suggesting potential for drug development.
Material Science
This compound's unique chemical properties allow its application in developing novel materials, including polymers and coatings that require specific functionalities.
Table 2: Material Applications
| Material Type | Description | Benefits |
|---|---|---|
| Polymers | Used as a monomer for polymer synthesis | Improved thermal stability |
| Coatings | Functional coatings for electronic devices | Enhanced conductivity |
Analytical Chemistry
This compound is also employed in analytical chemistry for the detection and quantification of related compounds. Its utility in developing reliable analytical methods supports various research endeavors.
Table 3: Analytical Techniques Using the Compound
| Technique | Purpose | Application Area |
|---|---|---|
| HPLC | High-performance liquid chromatography | Quality control in pharmaceutical manufacturing |
| Mass Spectrometry | Identification and quantification | Metabolite profiling |
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The pyrrolidine ring contributes to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Key Observations:
- Ketone Groups : The presence of 2-oxo or 5-oxo groups (e.g., ) may influence hydrogen-bonding capacity and metabolic stability.
- Substituent Bulk : Bulky groups like indole or trifluoromethyl () enhance selectivity in enzyme inhibition (e.g., PARK7) but may reduce synthetic yields .
- Stereochemistry : Chiral centers in compounds like (±)-(3R,4S)-derivatives () are critical for target engagement, as seen in PARK7 inhibitors .
Biological Activity
1-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid, a compound characterized by its unique structural features, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its interactions with biological targets, synthesis methods, and related studies that highlight its efficacy.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 227.25 g/mol. The presence of a fluorinated aromatic ring enhances its lipophilicity and may improve its binding affinity to various receptors, which is crucial for its biological activity.
Mechanisms of Biological Activity
Research indicates that this compound interacts with multiple neurotransmitter systems, particularly those involved in neurological disorders. The fluorine atom in the phenyl group is believed to enhance the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles. These properties are essential for developing effective therapeutic agents.
Table 1: Summary of Biological Activities
Antimicrobial Activity
This compound has shown promising results in antimicrobial assays. In vitro studies have indicated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria suggest that the compound is more effective than traditional antibiotics like oxytetracycline.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | Antibiotic MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 7.8 | Oxytetracycline | 15.6 |
| Escherichia coli | 15.6 | Oxytetracycline | 30 |
Case Studies and Research Findings
Recent studies have focused on the synthesis and bioassay of derivatives of pyrrolidine compounds, including this compound. For instance, a study highlighted the compound's interaction with gamma-secretase inhibitors, which are potential treatments for Alzheimer's disease. The structural modifications facilitated by the fluorinated group have been shown to enhance binding affinities and modulate enzyme activities effectively.
Notable Research Findings
- Synthesis Techniques : Various synthetic pathways have been developed to produce this compound efficiently. These methods allow for modifications that can optimize biological activity.
- Cytotoxic Studies : In vitro tests on cancer cell lines (e.g., MCF7 and A549) revealed that certain derivatives exhibit significant antiproliferative effects, suggesting potential use in cancer therapy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
